2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
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Overview
Description
2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further substituted with a 2,5-dimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide typically involves multiple steps. One common approach is to start with the preparation of the indole core, followed by the introduction of the sulfonyl group and the 2,5-dimethylbenzyl substituent. The final step involves the acylation of the indole nitrogen with N,N-diisopropylacetamide.
Indole Synthesis: The indole core can be synthesized using Fischer indolization, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Indole-2,3-diones and sulfonic acids.
Reduction: Sulfides and thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and sulfonyl groups. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide: Similar structure but lacks the 2,5-dimethyl substitution on the benzyl group.
2-(3-((2,5-Dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-acetamide: Similar structure but lacks the N,N-diisopropyl substitution.
Uniqueness
The presence of both the 2,5-dimethylbenzyl and N,N-diisopropylacetamide groups makes 2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide unique. These groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, as well as its biological activity .
Properties
IUPAC Name |
2-[3-[(2,5-dimethylphenyl)methylsulfonyl]indol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3S/c1-17(2)27(18(3)4)25(28)15-26-14-24(22-9-7-8-10-23(22)26)31(29,30)16-21-13-19(5)11-12-20(21)6/h7-14,17-18H,15-16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNLJKUIVOZAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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